molecular formula C18H18N8 B12244807 2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12244807
M. Wt: 346.4 g/mol
InChI Key: IPZSVIPSAWIENY-UHFFFAOYSA-N
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Description

2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that features a purine derivative linked to a piperazine ring, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multiple steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of the purine derivative, which can be achieved through cyclization reactions involving appropriate precursors.

    Piperazine Ring Formation: The purine derivative is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Coupling with Pyridine: The final step involves coupling the piperazine derivative with a pyridine ring that contains a carbonitrile group. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-piperazineethanol, 4-(9H-purin-6-yl): A compound with a similar purine-piperazine structure but different functional groups.

    N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine: Another purine derivative with a piperazine ring and additional substituents.

Uniqueness

2-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

2-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H18N8/c19-10-13-3-4-20-15(9-13)24-5-7-25(8-6-24)17-16-18(22-11-21-17)26(12-23-16)14-1-2-14/h3-4,9,11-12,14H,1-2,5-8H2

InChI Key

IPZSVIPSAWIENY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC(=C5)C#N

Origin of Product

United States

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